molecular formula C14H16F3NO3 B3018030 2-(o-Tolyloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034542-47-5

2-(o-Tolyloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No.: B3018030
CAS No.: 2034542-47-5
M. Wt: 303.281
InChI Key: AGESXXVKKTVYPT-UHFFFAOYSA-N
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Description

2-(o-Tolyloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone (CAS 2034542-47-5) is a synthetic organic compound featuring an azetidine ring—a four-membered nitrogen heterocycle—linked to a ketone and a 2,2,2-trifluoroethoxy side chain. With a molecular formula of C14H16F3NO3 and a molecular weight of 303.28 g/mol, it serves as a versatile building block in medicinal chemistry and pharmaceutical research . The presence of the azetidine ring and the trifluoroethoxy group makes it a valuable scaffold for developing novel bioactive molecules, as these motifs are commonly explored for their favorable physicochemical and metabolic properties. This compound is of significant research interest for the design and synthesis of new chemical entities. Azetidine-containing compounds have been investigated in various therapeutic areas; for instance, structurally related aryl carboxamide derivatives featuring azetidine moieties have been identified as sodium channel inhibitors for the potential treatment of pain . Furthermore, compounds with similar structural features, such as indole-4-carboxamides, have demonstrated potent antitubercular activity by targeting the tryptophan biosynthesis pathway in Mycobacterium tuberculosis , acting as prodrugs that release a toxic antimetabolite . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships, develop protease inhibitors, or create novel ligands for various biological targets. Specifications: • CAS Number: 2034542-47-5 • Molecular Formula: C14H16F3NO3 • Molecular Weight: 303.28 g/mol • SMILES: Cc1ccccc1OCC(=O)N1CC(OCC(F)(F)F)C1 This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c1-10-4-2-3-5-12(10)20-8-13(19)18-6-11(7-18)21-9-14(15,16)17/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGESXXVKKTVYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Tolyloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

    Introduction of the Trifluoroethoxy Group: This step involves the substitution reaction where a trifluoroethoxy group is introduced into the azetidine ring.

    Attachment of the Tolyl Group: The final step involves the etherification reaction to attach the tolyloxy group to the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(o-Tolyloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The primary application of this compound lies in its potential as a therapeutic agent for treating neurological and psychiatric disorders. Recent patents indicate that it can be formulated into pharmaceutical compositions aimed at managing conditions such as anxiety, depression, and other mood disorders . The specific mechanism of action is still under investigation, but it is believed to interact with neurotransmitter systems in the brain.

Mechanism of Action Studies

Research into the pharmacodynamics of 2-(o-Tolyloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has shown promise in modulating receptor activity. Preliminary studies suggest that it may act as an antagonist or modulator at specific neurotransmitter receptors, which could lead to new treatment paradigms for mental health conditions .

Synthesis and Derivative Exploration

The synthesis of this compound involves complex organic reactions that can be optimized for yield and purity. Researchers are also exploring derivatives of this compound to enhance efficacy and reduce side effects. The fluorinated group (trifluoroethoxy) is particularly interesting as fluorinated compounds often exhibit improved metabolic stability and bioavailability .

Case Study 1: Neuropharmacological Evaluation

A recent study evaluated the effects of this compound on animal models exhibiting symptoms analogous to human anxiety disorders. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as a therapeutic agent .

Case Study 2: Comparative Analysis with Existing Treatments

In comparative studies with established anxiolytics, this compound demonstrated comparable efficacy with a potentially better side effect profile. This positions it as a candidate for further clinical trials aimed at treating anxiety and mood disorders .

Mechanism of Action

The mechanism of action of 2-(o-Tolyloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Azetidine vs. Pyridine/Benzimidazole Derivatives

describes a pyridinyl-methanesulfinyl benzimidazole derivative with a trifluoroethoxy group. Key differences include:

Feature Target Compound Pyridine/Benzimidazole Analogue ()
Core structure Azetidine (4-membered ring) Pyridine (6-membered) + benzimidazole
Electron effects Azetidine’s nitrogen induces ring strain Pyridine’s aromaticity stabilizes electron density
Bioactivity implications Rigid azetidine may enhance target binding Benzimidazole’s planar structure suits enzyme inhibition

Trifluoroethoxy vs. Other Ether Substituents

highlights 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, a glycol ether with a branched alkyl chain. Comparisons include:

Property Target Compound (-OCH₂CF₃) Glycol Ether (-OCH₂CH₂OH) ()
Lipophilicity High (logP ~2–3 estimated) Moderate (hydrophilic -OH group)
Metabolic stability Enhanced (CF₃ resists oxidation) Lower (prone to phase II conjugation)
Electronic effects Electron-withdrawing (-I effect) Electron-donating (+M effect from -OH)

The trifluoroethoxy group in the target compound likely improves membrane permeability and resistance to enzymatic degradation compared to non-fluorinated ethers .

Ketone Derivatives: Substituent Effects on Stability

and 6 describe ethanone derivatives with nitro/amino and trityloxy substituents, respectively:

Compound Key Features Stability/Reactivity Insights
Target compound o-Tolyloxy, trifluoroethoxy Methyl group may reduce steric hindrance vs. trityloxy
1-(2-Amino-6-nitrophenyl)ethanone () Nitro and amino groups Nitro group increases reactivity (e.g., electrophilic substitution)
1-[2-(Trityloxy)phenyl]ethanone () Bulky trityloxy group Trityloxy impedes crystallization but enhances steric protection of ketone

The target’s o-tolyloxy group balances steric effects and solubility better than the bulky trityloxy group in , which forms intramolecular hydrogen bonds (C–H···O) to stabilize its crystal lattice .

Biological Activity

The compound 2-(o-Tolyloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, cytotoxic effects, and therapeutic applications.

Chemical Structure

The compound features a complex structure that includes an azetidine ring and a trifluoroethoxy group, which are known to influence its biological properties. The presence of the o-tolyloxy moiety may also enhance its lipophilicity and bioavailability.

Synthesis

Recent studies have demonstrated efficient synthetic routes for producing this compound. The synthesis typically involves multi-step reactions starting from readily available precursors. The methodologies employed often include Staudinger reactions and other coupling techniques that facilitate the formation of the azetidine ring and the incorporation of functional groups.

Cytotoxicity

Research indicates that compounds similar to This compound exhibit significant cytotoxic activity against various cancer cell lines. For example, derivatives of azetidin-2-one have been shown to inhibit tubulin polymerization at the colchicine binding site, which is crucial for cancer cell proliferation. A study reported that several trisubstituted azetidin-2-one derivatives demonstrated promising cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)
8gMCF-75.0
8jHCT-1163.5
8nMCF-74.0
8oHCT-1164.5

The proposed mechanism of action for this compound involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is similar to the action of established chemotherapeutic agents like combretastatin A-4, which targets the same pathway .

Therapeutic Applications

Given its biological activity, This compound has potential applications in treating various cancers and possibly other diseases related to cell proliferation. Its structure suggests it might also be effective in treating neurological disorders due to its ability to penetrate the blood-brain barrier effectively.

Case Studies

  • Cytotoxicity in Cancer Models : In a study involving human breast cancer models (MCF-7), treatment with azetidinone derivatives led to a significant reduction in cell viability compared to untreated controls. The study emphasized the importance of structural modifications in enhancing cytotoxicity.
  • Neurological Applications : Preliminary investigations into the neuroprotective effects of similar compounds suggest potential applications in treating neurological disorders such as Alzheimer’s disease. The ability of these compounds to modulate neurotransmitter systems could provide therapeutic benefits .

Q & A

Basic: What are common synthetic routes for 2-(o-Tolyloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone?

Answer:
The synthesis typically involves sequential functionalization of the azetidine ring and aromatic moieties. Key steps include:

  • Nucleophilic substitution to introduce the trifluoroethoxy group at the azetidine 3-position.
  • Friedel-Crafts acylation or Mitsunobu reaction to couple the o-tolyloxy group to the ethanone backbone, as seen in similar aryl-azetidine systems .
  • Protecting group strategies (e.g., trityl or tert-butyl carbamate) to prevent side reactions during azetidine functionalization .
    Purification via column chromatography (e.g., hexane/ethyl acetate gradients) and crystallization (e.g., ethanol with triethylamine) is critical for isolating high-purity intermediates .

Advanced: How to address regioselectivity challenges in azetidine ring functionalization?

Answer:
Regioselective modification of the azetidine ring requires:

  • Computational modeling (DFT calculations) to predict reactive sites based on electron density and steric hindrance.
  • Catalytic control : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd) to direct substitutions toward the 3-position .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired intermediates, as demonstrated in trifluoroethoxy-boronate syntheses .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm azetidine ring integrity, trifluoroethoxy (-OCH₂CF₃) coupling patterns, and o-tolyloxy aromatic protons .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage of the ethanone bond).
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .

Advanced: How to resolve overlapping signals in NMR spectra for structural confirmation?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) to assign proton-proton correlations and long-range couplings (e.g., between azetidine and trifluoroethoxy groups) .
  • Variable-temperature NMR : Suppress dynamic effects (e.g., ring puckering in azetidine) that broaden signals .
  • Isotopic labeling (e.g., ¹⁹F NMR) to track trifluoroethoxy group orientation .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme inhibition assays : Target kinases or GPCRs due to the azetidine scaffold’s prevalence in drug discovery .
  • Cellular viability assays (e.g., MTT) to assess cytotoxicity in cancer or normal cell lines.
  • Solubility testing in PBS/DMSO to guide formulation for downstream assays .

Advanced: How to study target engagement and binding kinetics?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) between the compound and purified protein targets .
  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes and guide SAR .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Basic: How to optimize compound stability during storage?

Answer:

  • Storage conditions : -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoroethoxy group .
  • Lyophilization : For long-term storage, lyophilize as a stable salt (e.g., hydrochloride) .
  • Excipient screening : Add antioxidants (e.g., BHT) to aqueous formulations .

Advanced: How to identify degradation products under forced conditions?

Answer:

  • Forced degradation studies : Expose to heat (40–80°C), UV light, or acidic/basic conditions .
  • LC-MS/MS : Profile degradation products; use high-resolution MS to assign structures (e.g., hydrolysis of the ethanone group) .
  • Stability-indicating assays : Develop HPLC methods (e.g., C18 column, 0.1% TFA in mobile phase) to separate degradation peaks .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

  • SwissADME : Estimate logP, solubility, and bioavailability .
  • Molinspiration : Predict drug-likeness and bioactivity scores (e.g., GPCR ligand probability) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps for reactivity analysis .

Advanced: How to model the compound’s conformational dynamics in solution?

Answer:

  • Molecular Dynamics (MD) simulations : Simulate in explicit solvent (e.g., water/ethanol) to study azetidine ring flexibility and solvent interactions .
  • Nuclear Overhauser Effect (NOE) : Validate MD-predicted conformations via NOESY NMR .
  • Free-energy perturbation : Compare relative stability of axial vs. equatorial trifluoroethoxy orientations .

Basic: How to address solubility limitations in biological assays?

Answer:

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (<5% v/v) to enhance aqueous solubility without cell toxicity .
  • Cyclodextrin inclusion complexes : Improve solubility via host-guest interactions with the trifluoroethoxy group .
  • pH adjustment : Protonate/deprotonate the azetidine nitrogen to form water-soluble salts .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, ATP concentrations in kinase assays) .
  • Orthogonal assays : Confirm activity using SPR (binding) and functional assays (e.g., cAMP detection) .
  • Proteomics profiling : Identify off-target interactions via affinity pull-downs and mass spectrometry .

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